molecular formula C6H7BrN2OS B189686 N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 21478-95-5

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B189686
CAS RN: 21478-95-5
M. Wt: 235.1 g/mol
InChI Key: VGOJXJXWXAIOBE-UHFFFAOYSA-N
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Description

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (NMBT) is a synthetic compound belonging to the thiazole family of compounds. It is an important intermediate in the synthesis of various heterocyclic compounds and has a wide range of applications in scientific research. NMBT is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide , have been studied for their antimicrobial properties. These compounds can be effective against a range of microbial pathogens by interfering with bacterial cell wall synthesis or disrupting protein synthesis within microbial cells .

Anticancer Potential

Research has indicated that thiazole compounds can exhibit anticancer activity. They may work by inhibiting cancer cell growth and inducing apoptosis. The specific compound could potentially be evaluated against various cancer cell lines to determine its efficacy as an anticancer agent .

Agricultural Chemicals

Thiazoles are known to play a role in the development of agrochemicals. They can act as fungicides, herbicides, or insecticides. The subject compound could be synthesized and tested for its potential to protect crops from pests and diseases .

Photographic Sensitizers

In the field of photography, thiazole derivatives can be used as sensitizers. They can improve the light sensitivity of photographic films. The compound’s efficiency as a sensitizer could be explored through chemical modification and testing .

Industrial Applications

Thiazole derivatives are utilized in various industrial applications, such as in the vulcanization of rubber and as catalysts in chemical reactions. The compound could be investigated for its potential use in these areas .

Pharmaceutical Applications

Beyond their antimicrobial and anticancer properties, thiazole derivatives are also used in pharmaceuticals for a variety of treatments. They can have anti-inflammatory, antidiabetic, and antihypertensive effects. The compound’s role in these applications could be a significant area of research .

properties

IUPAC Name

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJXJXWXAIOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356373
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

CAS RN

21478-95-5
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-(4-Methyl-thiazol-2-yl)-acetamide (Example 17a) (4.0 g, 25.6 mmol) is dissolved in glacial acetic acid (100 ml) at room temperature. This solution is then treated portionwise with N-bromosuccinimide (4.6 g, 25.6 mmol). After 48 hours the reaction mixture is poured into water (1000 ml) and extracted with ethyl acetate (3×250 ml). The combined organic layers are washed with water (200 ml), brine (200 ml), dried over MgSO4, filtered and concentrated in vacuo. The residue is dissolved in toluene (100 ml) followed by the removal of the solvent in vacuo. This is repeated twice more and the resulting solid is dried in vacuo at 40° C. to give N-(5-bromo-4-methyl-thiazol-2-yl)-acetamide.
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4 g
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4.6 g
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Synthesis routes and methods III

Procedure details

To N-(4-methylthiazol-2-yl)acetamide (39.48 g) in acetic acid (200 ml) under a water-ice bath was added dropwise bromine (16 ml). After 2 h, water (500 ml) was added. Filtration, washing with water (3×) and drying gave N-(5-bromo-4-methylthiazol-2-yl) acetamide as off-white solid (52.13 g). H1-NMR (300 MHz, d6-DMSO) 12.27 (s, 1 H), 2.22 (s, 3 H), 2.13 (s, 3 H) ppm.
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39.48 g
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16 mL
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200 mL
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